4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid
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Overview
Description
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to the benzene ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological systems and as a probe to investigate biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid include:
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C9H6F4O3 |
---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F4O3/c1-16-7-3-6(10)5(9(11,12)13)2-4(7)8(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
VUXCICCNVRQZJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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